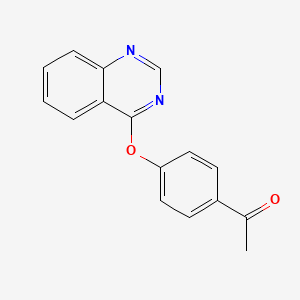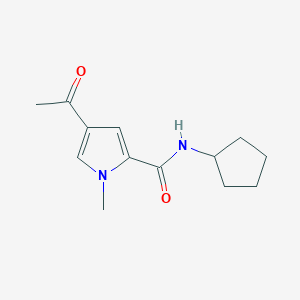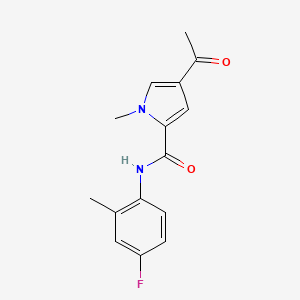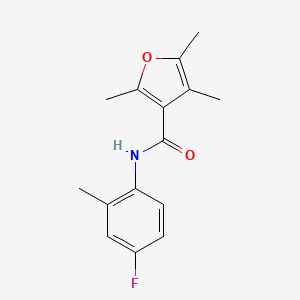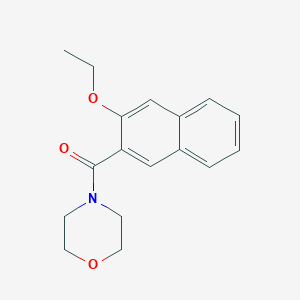
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone, also known as ENMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ENMM belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It also activates the apoptotic pathway, leading to the death of cancer cells. In the case of neurodegenerative diseases, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone acts as an antioxidant and reduces inflammation in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been shown to modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to high purity. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has not been tested extensively in animal models, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone and its effects on various biological pathways. Additionally, more research is needed to understand the pharmacokinetics and toxicity of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone in animal models. Overall, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has significant potential for therapeutic applications, and further research is needed to fully understand its properties and effects.
Méthodes De Synthèse
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of 2-ethoxynaphthalene with morpholine and formaldehyde. The reaction is carried out under controlled conditions and requires high purity reagents to obtain a pure form of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. The yield of the reaction is typically around 60-70%, and the purity of the final product is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(3-ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-16-12-14-6-4-3-5-13(14)11-15(16)17(19)18-7-9-20-10-8-18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVQTCGVKUCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

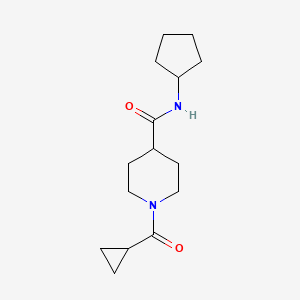
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
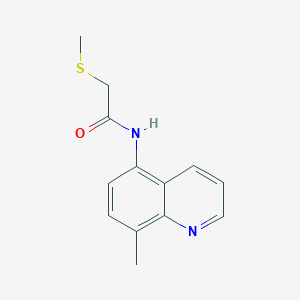
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)



